Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The preparation of tris (pyrazolyl)toluidines from trifluoromethylaniline reagents is described, which likely takes advantage of (quinoidal) resonance-stabilized activation of the C-F bonds .Molecular Structure Analysis
The molecular structure of Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate consists of a pyrazole ring attached to a borate group. The borate group is trifluorinated, and the pyrazole ring is phenyl-substituted .Scientific Research Applications
1. Influence on Redox Potentials and Crystal Packing
(Vitze et al., 2016) explored various tris(pyrazol-1-yl)borate complexes, revealing differences in redox potentials between fluorinated and non-fluorinated species. This study highlighted significant differences in crystal packings of complexes with perfluorinated and non-fluorinated phenyl rings, offering insights into the structural and electrochemical implications of such modifications.
2. NMR Spectroscopic Study of Structure
The work by (López et al., 1995) involved recording the 1H and 13C NMR spectra of tris- and tetrakis-pyrazolylborates, including potassium salts. This research is significant in understanding the structural aspects of these borates in solution, particularly in terms of coupling constants and positional isomerism of pyrazole substituents.
3. Lanthanide Complexes with Bis(pyrazolyl)borate and Tris(pyrazolyl)borate Podand Ligands
(Bell et al., 2001) focused on synthesizing new poly(pyrazolyl)borate ligands and their lanthanide complexes. Their work elucidates the structural intricacies of these complexes, including coordination number and hydrogen-bonding, providing valuable information for potential applications in coordination chemistry.
4. High-Yield Syntheses and Structural Analysis
In a study by (Renn et al., 1995), the authors describe the high-yield syntheses of various tris(pyrazolyl)borates and their characterization using NMR spectroscopy. The structural analysis, particularly the X-ray crystal structure of thallium derivatives, contributes to a deeper understanding of the geometry and bonding in these compounds.
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-(3-phenyl-1H-pyrazol-5-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-6H,(H,14,15);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNRZGHHNDAFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | |
CAS RN |
1402242-81-2 | |
Record name | Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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